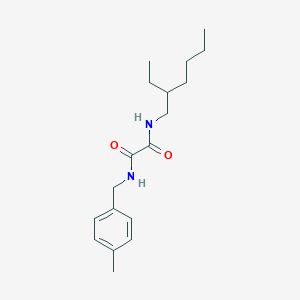

N-(2-ethylhexyl)-N'-(4-methylbenzyl)ethanediamide

Overview

Description

N-(2-ethylhexyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as DEET, is a colorless and odorless liquid that is commonly used as an insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture, and has since become the most widely used insect repellent in the world. DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and fleas, and has been used to prevent the transmission of diseases such as malaria, dengue fever, and Zika virus.

Mechanism of Action

DEET works by blocking the insects' receptors for the chemical compounds that they use to locate their hosts. When DEET is applied to the skin, it interferes with the insects' ability to detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. This makes it difficult for the insects to locate their hosts, and they are more likely to avoid areas where DEET has been applied.

Biochemical and Physiological Effects

DEET has been shown to have a low toxicity profile and is generally considered safe for use in humans. However, DEET can cause skin irritation in some individuals, and prolonged exposure to high concentrations of DEET can cause neurological symptoms such as headaches, dizziness, and seizures. DEET is also toxic to aquatic organisms and can have a negative impact on the environment if not used properly.

Advantages and Limitations for Lab Experiments

DEET is a highly effective insect repellent and is widely used in laboratory experiments to prevent the contamination of samples by insects. However, DEET can interfere with some laboratory assays, and care must be taken when using DEET in experiments to ensure that it does not affect the results of the assay.

Future Directions

There are several areas of research that could be explored in the future to further understand the mechanism of action of DEET and to develop new insect repellents. Some possible future directions include:

1. Investigating the molecular mechanisms of DEET's insect-repelling properties.

2. Developing new insect repellents that are more effective and have fewer side effects than DEET.

3. Studying the environmental impact of DEET and developing more eco-friendly alternatives.

4. Exploring the use of DEET in combination with other insect repellents to increase their effectiveness.

Conclusion

DEET is a highly effective insect repellent that has been widely used for over 60 years. DEET works by interfering with the insects' sense of smell, making it difficult for them to locate their hosts. DEET has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a wide range of insects. While DEET has some limitations and potential side effects, it remains the most widely used insect repellent in the world. Future research will continue to explore the mechanism of action of DEET and develop new insect repellents that are more effective and have fewer side effects.

Scientific Research Applications

DEET has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a wide range of insects. DEET works by interfering with the insects' sense of smell, making it difficult for them to locate their hosts. DEET has also been shown to have a deterrent effect on insects, causing them to avoid areas where DEET has been applied.

properties

IUPAC Name |

N'-(2-ethylhexyl)-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-4-6-7-15(5-2)12-19-17(21)18(22)20-13-16-10-8-14(3)9-11-16/h8-11,15H,4-7,12-13H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLRMTDZZLJHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C(=O)NCC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3984646.png)

![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984650.png)

![methyl 3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B3984663.png)

![4-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-6-isopropyl-2-methylpyrimidine](/img/structure/B3984692.png)

![2-(3-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B3984700.png)

![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)